molecular formula C9H7FN2 B11716143 1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile

1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile

Katalognummer: B11716143
Molekulargewicht: 162.16 g/mol
InChI-Schlüssel: YZNJMXBVSIQKSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile is an organofluorine compound with the molecular formula C9H7FN2. This compound is characterized by the presence of a fluorine atom attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a nitrile group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

The synthesis of 1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide or potassium cyanide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

1-(5-Fluoro-3-pyridyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

    1-(3-Pyridyl)cyclopropanecarbonitrile: Lacks the fluorine atom, resulting in different chemical and biological properties.

    1-(5-Chloro-3-pyridyl)cyclopropanecarbonitrile: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    1-(5-Bromo-3-pyridyl)cyclopropanecarbonitrile:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C9H7FN2

Molekulargewicht

162.16 g/mol

IUPAC-Name

1-(5-fluoropyridin-3-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H7FN2/c10-8-3-7(4-12-5-8)9(6-11)1-2-9/h3-5H,1-2H2

InChI-Schlüssel

YZNJMXBVSIQKSA-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C#N)C2=CC(=CN=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.